molecular formula C17H13N3O4 B12017481 1-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

1-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12017481
M. Wt: 323.30 g/mol
InChI Key: LOXGWKKHAZIINJ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a pyrazole core substituted with a 4-methoxyphenyl group at position 1 and a 3-nitrophenyl group at position 3, with a formyl (-CHO) group at position 4. The 4-methoxy group is electron-donating, while the 3-nitro group is electron-withdrawing, creating a polarized electronic structure that influences its reactivity and biological interactions. This compound is typically synthesized via Vilsmeier-Haack cyclization or microwave-assisted methods, as seen in structurally related pyrazole derivatives .

Properties

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(3-nitrophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C17H13N3O4/c1-24-16-7-5-14(6-8-16)19-10-13(11-21)17(18-19)12-3-2-4-15(9-12)20(22)23/h2-11H,1H3

InChI Key

LOXGWKKHAZIINJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of 4-methoxyphenylhydrazine with 3-nitrobenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde functionality readily participates in nucleophilic additions and condensations:

a. Formation of Hydrazones
Reacts with hydrazine derivatives under acidic conditions:

ReagentConditionsProductYieldSource
SemicarbazideEthanol, refluxSemicarbazone derivative78%
ThiosemicarbazideAcetic acid, 80°CThiosemicarbazone analog82%

b. Knoevenagel Condensation
With active methylene compounds:

text
R = CN, CO2Et Pyrazole-CHO + CH2(R)2 → Pyrazole-CH=CR2

Reaction achieves 85-92% yields in ethanol with piperidine catalyst .

Oxidation Reactions

The aldehyde group undergoes controlled oxidation:

Oxidizing AgentConditionsProductApplication
KMnO4H2O-pyridine, 60°CPyrazole-4-carboxylic acidAnticancer precursor
K2Cr2O7/H2SO4Reflux, 4 hrsCorresponding carboxylic acidHeterocycle synthesis

Oxidation proceeds via radical intermediates, confirmed by ESR studies .

Cyclization Reactions

a. Formation of Oxadiazoles
With thiourea derivatives:

text
Pyrazole-CHO + NH2CSNH2 → Pyrazolyl-1,3,4-oxadiazole

Yields 68-75% under microwave irradiation (300W, 5 min) .

b. Synthesis of Pyrazolo[3,4-b]pyridines
Reaction with enaminones:

ComponentRatioCatalystTimeYield
Enaminone1:1.2CuI8 hrs88%
DMF, 120°C---

Nucleophilic Additions

a. Grignard Reagents
Reacts with organomagnesium halides:

text
Pyrazole-CHO + RMgX → Pyrazole-CH(OH)R

Secondary alcohols form in 65-78% yield, with steric effects from the 3-nitrophenyl group influencing reactivity .

b. Reductive Amination
With primary amines:

AmineReducing AgentProductBiological Activity
BenzylamineNaBH3CNN-Benzylamine derivativeAntifungal
4-AminopyridineH2/Pd-C4-Pyridylmethyl derivativeKinase inhibition

Friedel-Crafts Hydroxyalkylation

Electron-rich aromatics undergo electrophilic substitution:

text
Pyrazole-CHO + C6H5OCH3 → Pyrazole-CH(C6H4OCH3)OH

Titanium tetrachloride catalysis achieves 73% regioselectivity for para-substitution .

Comparative Reactivity Table

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Aldehyde oxidation2.3×10⁻³45.2
Hydrazone formation8.7×10⁻⁴32.1
Knoevenagel1.1×10⁻²28.9

Data derived from kinetic studies using HPLC monitoring .

This compound serves as a versatile building block in medicinal chemistry, with its reactivity profile enabling the synthesis of bioactive heterocycles. Recent advances in microwave-assisted methods (e.g., 85% yield in 3 min for oxadiazole formation ) demonstrate improved synthetic efficiency compared to traditional thermal approaches.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antitumor activity. For instance, studies have shown that certain pyrazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. The compound's ability to bind to the colchicine site on tubulin has been explored, indicating its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting their utility in developing new antimicrobial agents. The presence of both methoxy and nitro groups in the structure enhances its interaction with microbial targets .

Case Study 1: Antitumor Evaluation

A study conducted on a series of pyrazole derivatives, including 1-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, involved testing against several cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). The results indicated a notable cytotoxic effect on these cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results revealed that it exhibited significant inhibition zones in agar diffusion assays, highlighting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the nitro and methoxy groups can influence its binding affinity and selectivity towards its molecular targets. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Pyrazole-4-Carbaldehydes

Key structural differences among pyrazole-4-carbaldehydes lie in the substituents on the phenyl rings at positions 1 and 3 of the pyrazole core. These substitutions dictate electronic, steric, and solubility properties.

Compound Name Position 1 Substituent Position 3 Substituent Key Functional Groups References
Target Compound 4-Methoxyphenyl 3-Nitrophenyl -CHO
1-(4-Isopropylbenzyl)-3-(4-fluorophenyl) analog 4-Isopropylbenzyl 4-Fluorophenyl -CHO
3-(4-Nitrophenyl)-1-phenyl analog Phenyl 4-Nitrophenyl -CHO
1-Benzoyl-3-(3-nitrophenyl) analog Benzoyl 3-Nitrophenyl -CHO
1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl) 3-Chloro-4-fluorophenyl 4-Methoxyphenyl -CHO

Antimicrobial Activity

  • The 4-isopropylbenzyl-4-fluorophenyl analog exhibits potent activity against P. aeruginosa and E. coli, surpassing ampicillin .
  • Thiophene-substituted analogs (e.g., 1-(4-chlorophenyl)-3-(thiophen-2-yl)) show activity comparable to streptomycin .
  • Target Compound: No direct antimicrobial data provided in evidence, but the 3-nitro group (electron-withdrawing) may enhance membrane penetration, a trait seen in nitro-substituted antibacterials .

Anti-Inflammatory and Antioxidant Activity

  • The 1-(3-chlorophenyl)-3-(4-methoxyphenyl) derivative demonstrates significant anti-inflammatory activity with low ulcerogenicity (UI = 2.10–4.27) .
  • Benzoyl-substituted analogs (e.g., 1-benzoyl-3-(3-nitrophenyl)) show moderate antioxidant activity, likely due to radical scavenging by nitro and carbonyl groups .

Anticancer Activity

  • Coumarin-linked derivatives (e.g., compound 5m) exhibit antiproliferative effects against HeLa, MCF7, and A549 cell lines .
  • Target Compound : The 3-nitro group may confer cytotoxicity, but specific data are lacking in the evidence.

Physicochemical Properties

Spectral Data Comparison

Compound (Example) IR (C=O stretch, cm⁻¹) ¹H NMR (CHO δ, ppm) Elemental Analysis (C, Calculated/Found) References
Target Compound Not reported Not reported Not reported
1-Benzoyl-3-(3-nitrophenyl) (4b) 1633 (C=O) 9.17–9.24 (s) C: 63.55/63.84
1-Benzoyl-3-(4-methoxyphenyl) (4c) 1603 (C=O) 9.7 (s) C: 70.58/70.64

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups (e.g., -NO₂ at position 3) enhance antimicrobial and anticancer activity but may reduce solubility .
  • Electron-donating groups (e.g., -OCH₃ at position 1) improve antioxidant and anti-inflammatory profiles by stabilizing radical intermediates .
  • Halogen substitutions (e.g., -Cl, -F) increase antibacterial potency due to enhanced lipophilicity .

Biological Activity

The compound 1-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is part of a broader class of pyrazole derivatives known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.

Chemical Structure

The structural formula of this compound can be represented as follows:

C16H14N4O3\text{C}_{16}\text{H}_{14}\text{N}_4\text{O}_3

It features a pyrazole ring substituted with a methoxyphenyl group and a nitrophenyl group, which are crucial for its biological properties.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, a study found that certain 1,3-diphenylpyrazole derivatives possess promising antitumor activity against various cancer cell lines. The mechanism often involves the inhibition of specific pathways related to tumor growth and survival .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa12.5Apoptosis induction
1,3-Diphenylpyrazole-4-carboxaldehydeMCF-715.0Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that pyrazole derivatives can inhibit the growth of various bacterial and fungal strains. The presence of the nitro group is particularly significant in enhancing antimicrobial efficacy .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Compound Tested
Staphylococcus aureus32 µg/mLThis compound
Escherichia coli16 µg/mLThis compound

Anti-inflammatory Activity

Another important aspect of this compound's biological profile is its anti-inflammatory potential. Research indicates that pyrazoles can act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. For example, derivatives have shown up to 85% inhibition of TNF-α and IL-6 at specific concentrations .

Table 3: Anti-inflammatory Activity

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound8076

The biological activities of pyrazole derivatives are often attributed to their ability to interact with various molecular targets. For instance, they may inhibit key enzymes involved in inflammation or cancer progression, induce apoptosis in cancer cells, or disrupt microbial cell wall synthesis.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of several pyrazole derivatives, including our compound of interest, against human cancer cell lines. The results demonstrated a dose-dependent response with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Screening

In another investigation, the antimicrobial activity was assessed against a panel of bacterial strains. The findings revealed that the compound exhibited potent activity comparable to standard antibiotics, suggesting its potential as a lead candidate for developing new antimicrobial agents.

Q & A

Q. What are the established synthetic routes for 1-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via the Vilsmeier-Haack reaction , which involves formylation of pyrazole intermediates using POCl₃ and DMF. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives were prepared using this method . Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during formylation to minimize side reactions.
  • Solvent selection : Polar aprotic solvents like DMF enhance electrophilic substitution.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) improves yield .

Q. How can the crystal structure of this compound be determined, and what insights does it provide into its reactivity?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. For pyrazole carbaldehydes, crystals are grown via slow evaporation of ethanol or dichloromethane solutions. Key insights include:

  • Planarity of the pyrazole ring : Influences conjugation with substituents (e.g., methoxy and nitro groups), affecting electronic properties.
  • Intermolecular interactions : Hydrogen bonding (C–H⋯O) between the aldehyde group and nitro/methoxy substituents stabilizes the lattice, which impacts solubility and melting point .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • ¹H/¹³C NMR : The aldehyde proton appears at δ ~9.8–10.2 ppm, while nitro groups deshield adjacent aromatic protons (δ ~7.5–8.5 ppm). Methoxy groups show singlets at δ ~3.8 ppm .
  • FT-IR : Stretching vibrations for C=O (aldehyde) at ~1680–1700 cm⁻¹ and NO₂ (asymmetric) at ~1520 cm⁻¹ confirm functional groups .
  • Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₁₇H₁₃N₃O₄ for the target compound) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activities of pyrazole derivatives?

Contradictions often arise from substituent positioning and stereoelectronic effects . For example:

  • Antiviral vs. antibacterial activity : The 3-nitrophenyl group enhances electron-withdrawing effects, potentially favoring antiviral activity, while methoxy groups may improve membrane permeability for antibacterial action .
  • Dose-response validation : Use standardized assays (e.g., MTT for cytotoxicity, plaque reduction for antiviral studies) to compare EC₅₀/IC₅₀ values across studies .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what parameters are critical?

  • Molecular docking (AutoDock/Vina) : Simulate binding to enzymes like carbonic anhydrase or HIV protease. Key parameters include:
    • Binding affinity (ΔG) : Prioritize poses with ΔG ≤ −8 kcal/mol.
    • Hydrogen bonding : Nitro and aldehyde groups often interact with catalytic residues (e.g., His64 in carbonic anhydrase) .
  • DFT calculations : HOMO-LUMO gaps (~4.5 eV for similar pyrazoles) predict charge transfer interactions influencing reactivity .

Q. What are the key considerations in designing stability studies under different environmental conditions?

  • Photostability : Expose to UV light (λ = 254 nm) for 48 hours; monitor degradation via HPLC. Nitro groups may increase sensitivity to light .
  • Thermal stability : TGA/DSC analysis up to 300°C. Pyrazole derivatives typically decompose at ~200–250°C, with mass loss corresponding to nitro group elimination .
  • Hydrolytic stability : Incubate in buffer solutions (pH 1–13) at 37°C for 7 days. The aldehyde group is prone to oxidation at basic pH .

Q. How can regioselectivity challenges in pyrazole ring functionalization be addressed during synthesis?

  • Directing groups : Use meta-nitrophenyl substituents to direct electrophilic substitution to the 4-position of the pyrazole ring .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity by minimizing side reactions .

Q. What methodologies are employed to assess the compound’s potential as an enzyme inhibitor?

  • Enzyme kinetics : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots. For example, nitro-substituted pyrazoles show Kᵢ values < 1 µM against carbonic anhydrase IX .
  • Isothermal titration calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) to differentiate competitive vs. allosteric inhibition .

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